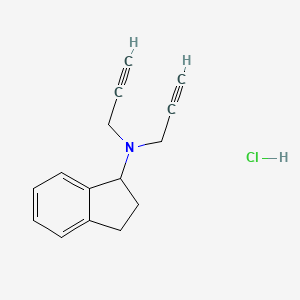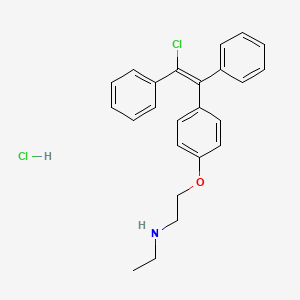
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide
Vue d'ensemble
Description
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a synthetically derived fatty acid derivative. . This substitution offers advantages in scientific research, particularly in the field of biophysics.
Mécanisme D'action
Target of Action
Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.
Result of Action
PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .
Analyse Biochimique
Biochemical Properties
Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .
Cellular Effects
In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .
Molecular Mechanism
The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .
Temporal Effects in Laboratory Settings
In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .
Dosage Effects in Animal Models
In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .
Metabolic Pathways
Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .
Transport and Distribution
It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .
Subcellular Localization
Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide typically involves the following steps:
Deuteration of Hexadecanoic Acid: The starting material, hexadecanoic acid, undergoes deuteration at the 14th and 15th positions. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.
Amidation Reaction: The deuterated hexadecanoic acid is then reacted with 2-aminoethanol to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Deuteration: Utilizing large-scale deuteration reactors to replace hydrogen atoms with deuterium.
Continuous Flow Amidation: Employing continuous flow reactors to efficiently carry out the amidation reaction, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters.
Applications De Recherche Scientifique
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has several scientific research applications:
Biophysical Research: Used as a lipid probe for neutron scattering experiments to study the structure and dynamics of biological molecules at the atomic level.
Lipid Membrane Studies: Incorporated into model membranes to investigate membrane fluidity, organization, and interactions with other biomolecules.
Pharmacokinetics: Employed in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoylethanolamide: A non-deuterated analog with similar structural features but lacks the deuterium atoms.
N-arachidonoylethanolamine (Anandamide): Another fatty acid derivative with different biological functions.
Uniqueness
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is unique due to its deuterium substitution, which provides advantages in neutron scattering experiments and other biophysical studies. The deuterium atoms enhance the compound’s utility as a probe for investigating lipid membranes and other biological systems.
Propriétés
IUPAC Name |
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693946 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-45-8 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)











